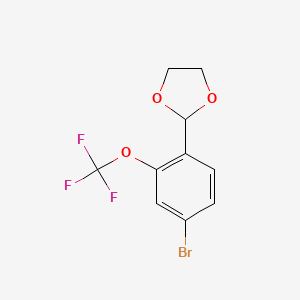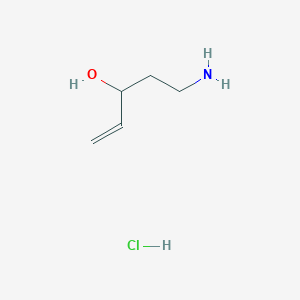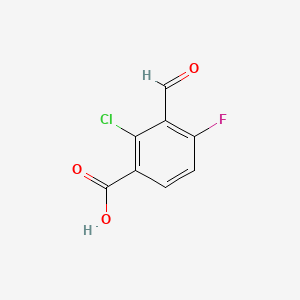
2-Chloro-4-fluoro-3-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-formylbenzoic acid typically involves the introduction of chloro, fluoro, and formyl groups onto a benzoic acid precursor. One common method includes the following steps:
Nitration: The nitration of benzoic acid to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Halogenation: Introduction of chloro and fluoro groups via halogenation reactions.
Formylation: Formylation of the benzene ring to introduce the formyl group.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can replace the chloro and fluoro groups under appropriate conditions.
Major Products
Oxidation: 2-Chloro-4-fluoro-3-carboxybenzoic acid.
Reduction: 2-Chloro-4-fluoro-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chloro and fluoro) can influence its reactivity and binding affinity to molecular targets. The formyl group can participate in various biochemical reactions, contributing to its overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-formylbenzoic acid: Similar structure but lacks the chloro group.
4-Formylbenzoic acid: Lacks both chloro and fluoro groups.
2-Chloro-3-fluoro-4-formylbenzoic acid: Similar structure but different substitution pattern.
Uniqueness
2-Chloro-4-fluoro-3-formylbenzoic acid is unique due to the specific combination of chloro, fluoro, and formyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C8H4ClFO3 |
|---|---|
Molekulargewicht |
202.56 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-3H,(H,12,13) |
InChI-Schlüssel |
QZBDYJKBBKINKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


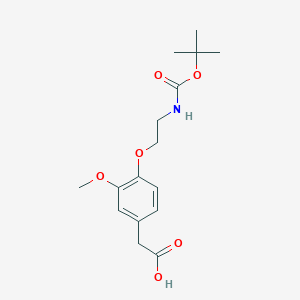
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
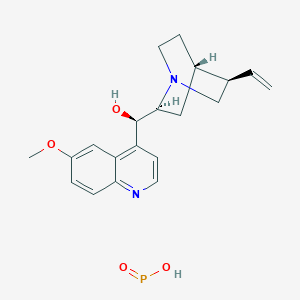
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
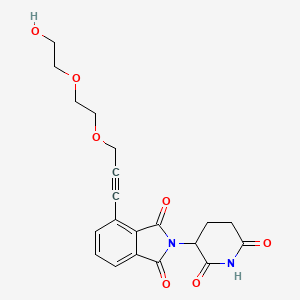

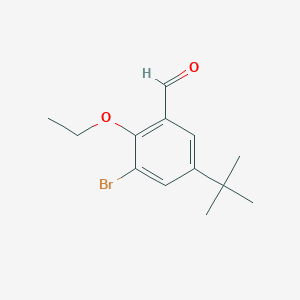
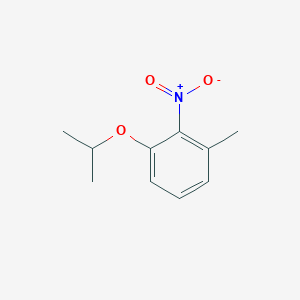
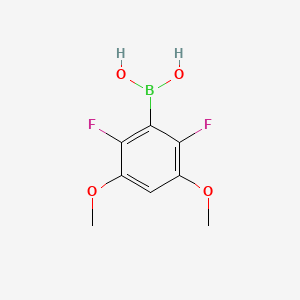
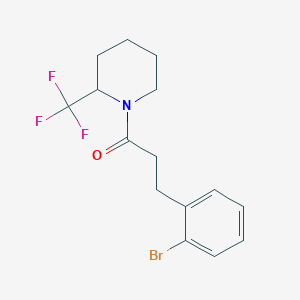
![Benzo[h]pentaphene](/img/structure/B14763217.png)
